Maleimido-PEG(4)-[PEG(4)-OMe]3
Description
Properties
IUPAC Name |
N-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H106N6O26/c1-72-24-27-80-40-43-84-36-32-77-21-12-60-52(66)7-17-88-48-58(49-89-18-8-53(67)61-13-22-78-33-37-85-44-41-81-28-25-73-2,50-90-19-9-54(68)62-14-23-79-34-38-86-45-42-82-29-26-74-3)63-55(69)10-16-75-30-35-83-46-47-87-39-31-76-20-11-59-51(65)6-15-64-56(70)4-5-57(64)71/h4-5H,6-50H2,1-3H3,(H,59,65)(H,60,66)(H,61,67)(H,62,68)(H,63,69) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKCRKVTXLFLTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H106N6O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Maleimido Branched Poly Ethylene Glycol Architectures
Strategies for Multi-Arm Poly(ethylene glycol) Core Synthesis
The foundation of a branched PEG derivative is its multi-arm core, from which the PEG chains extend. The properties of the final molecule are heavily influenced by the nature of this core and the number of arms. Two primary strategies for creating these cores are polymerization from a polyol initiator and the use of pre-formed dendrimers.
A prevalent method for synthesizing multi-arm or star-shaped PEG polymers involves the "core-first" approach, utilizing multifunctional initiators known as polyols. acs.org These polyol initiators contain multiple hydroxyl (-OH) groups that can each initiate the ring-opening polymerization of ethylene (B1197577) oxide (EO). gvchem.comacs.org The number of hydroxyl groups on the initiator molecule directly dictates the number of arms in the final star PEG. jenkemusa.com
Commonly used polyol initiators include simple molecules like glycerol (B35011) (for 3-arm PEGs), pentaerythritol (B129877) (for 4-arm PEGs), and dipentaerythritol (B87275) (for 6-arm PEGs). jenkemusa.comjenkemusa.com For more complex architectures with a higher number of arms, hyperbranched polyglycerols can be employed as macroinitiators. acs.org The polymerization is typically an anionic ring-opening polymerization, where the hydroxyl groups of the polyol are deprotonated by a strong base, such as potassium hydroxide (B78521), to form alkoxides. acs.orgebrary.net These alkoxides then act as nucleophiles, attacking ethylene oxide monomers to propagate the PEG chains. acs.org
The process allows for the creation of various multi-arm PEG-hydroxyl compounds, which serve as the precursor for subsequent functionalization. google.com The choice of initiator and the control of polymerization conditions are crucial for determining the final molecular weight and the uniformity of the arm lengths. gvchem.com
| Polyol Initiator | Core Structure | Resulting Number of PEG Arms | Reference |
|---|---|---|---|
| Glycerol | C3H8O3 | 3 | jenkemusa.comjenkemusa.com |
| Pentaerythritol | C(CH2OH)4 | 4 | jenkemusa.comjenkemusa.comjenkemusa.com |
| Dipentaerythritol | O(CH2C(CH2OH)3)2 | 6 | jenkemusa.comjenkemusa.com |
| Hexaglycerol | Branched Polyglycerol | 8 | jenkemusa.comjenkemusa.com |
| Tripentaerythritol | C(CH2OCH2C(CH2OH)3)3 | 8 | jenkemusa.comjenkemusa.com |
| Hyperbranched Polyglycerol | Highly Branched Polyglycerol | 26-55 (Variable) | acs.org |
An alternative strategy for creating well-defined, highly branched structures involves using dendrimers as the core. nih.govresearchgate.net Dendrimers are perfectly branched, monodisperse macromolecules with a vast number of surface functional groups. nih.gov In this "grafting-to" approach, pre-synthesized PEG chains are attached to the surface of a dendrimer core.
Polyamidoamine (PAMAM) dendrimers are a common choice for this application. nih.govacs.org The synthesis involves activating the terminal groups of the dendrimer and reacting them with functionalized PEG chains. researchgate.net For instance, PEG chains can be modified with an N-hydroxysuccinimide (NHS) ester, which then reacts with the primary amine groups on the surface of a PAMAM dendrimer to form stable amide bonds. acs.org This method allows for the precise attachment of multiple PEG chains, creating a PEGylated dendrimer architecture. nih.gov The size and generation of the dendrimer core determine the number of PEG arms that can be grafted. nih.gov This approach offers exceptional control over the final structure due to the defined nature of both the dendrimer core and the PEG chains being attached. researchgate.net
Precision Functionalization of Poly(ethylene glycol) Arms with Maleimide (B117702)
Once the multi-arm PEG-hydroxyl core is synthesized, the terminal hydroxyl groups must be converted into reactive maleimide groups. This functionalization is a critical step that enables the subsequent conjugation of the PEG structure to thiol-containing molecules. precisepeg.comnanocs.net
Post-polymerization modification is the standard method for introducing maleimide groups onto the termini of PEG arms. researchgate.net This involves a chemical reaction to convert the end-group functionality after the polymer has been formed. A common strategy involves a two-step process where the terminal hydroxyl groups of the multi-arm PEG are first activated. google.com This can be achieved by reacting the PEG-hydroxyl with p-toluenesulfonyl chloride (TsCl) in the presence of a base, converting the hydroxyl into a tosylate, which is a good leaving group. google.com Subsequently, this activated intermediate is reacted with a maleimide-containing nucleophile, such as the potassium salt of maleimide, to yield the final maleimide-terminated PEG. google.com
Another direct, one-pot method utilizes reagents like p-maleimidophenyl isocyanate (PMPI). researchgate.netrsc.org This reagent reacts directly with the hydroxyl groups at the polymer ends to form a stable N-aryl maleimide group, offering a more streamlined synthesis. rsc.org These techniques are versatile and can be applied to various PEG architectures, including linear and multi-arm structures. researchgate.net
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Two-Step Tosylation | 1. p-Toluenesulfonyl chloride (TsCl), Base (e.g., TEA) 2. Potassium maleimide | Multi-step but uses common reagents. The tosylated PEG is a stable intermediate. | google.com |
| One-Pot Isocyanate Reaction | p-Maleimidophenyl isocyanate (PMPI) | Direct conversion of hydroxyl to N-aryl maleimide in a single step. | researchgate.netrsc.org |
| NHS Ester Coupling | 1. Activation of terminal acid with NHS 2. Reaction with amine-maleimide linker | Used for PEG-COOH precursors; forms a stable amide bond. | researchgate.net |
Achieving high efficiency and stability in maleimide functionalization is crucial for the compound's intended applications. The reactivity of the maleimide group is pH-dependent; the reaction with thiols proceeds most efficiently and selectively at a pH range of 6.5-7.5. nanocs.netprecisepeg.com Above pH 7.5, competitive reaction with primary amines can occur, while below pH 6.5, the reaction rate slows considerably. precisepeg.comnih.gov Therefore, careful control of pH during conjugation is essential. nih.gov
The stoichiometric ratio of the maleimide reagent to the PEG hydroxyl groups during synthesis is also a key parameter to optimize. uu.nl An excess of the maleimide reagent is often used to drive the reaction to completion and ensure high end-group fidelity. uu.nl Furthermore, the stability of the resulting maleimide-thiol linkage can be a concern, as the standard thiosuccinimide product can undergo a retro-Michael reaction, leading to de-conjugation. aacrjournals.orgnih.gov To address this, self-stabilizing maleimides have been developed. These molecules are designed to undergo rapid hydrolysis of the thiosuccinimide ring after conjugation, forming a stable, open-ring structure that prevents the reverse reaction and ensures a permanent linkage. aacrjournals.org
Controlled Polymerization Techniques for Defined Architecture
To create well-defined PEG architectures with low polydispersity (i.e., uniform arm lengths), controlled polymerization techniques are increasingly employed. rsc.org Methods such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization provide excellent control over molecular weight and molecular weight distribution (ĐM or PDI). rsc.orgresearchgate.net
These techniques can be used to synthesize block copolymers where one block is PEG. For example, a heterofunctional PEG macroinitiator, containing initiating sites for two different types of polymerization, can be used to grow different polymer blocks from each end of a central PEG chain. acs.org While often applied to linear polymers, the principles of controlled polymerization can be extended to multi-arm structures by using a multi-functional initiator compatible with these techniques. researchgate.net For instance, the homopolymerization of PEG diacrylate via RAFT has been shown to produce water-soluble hyperbranched polymers without gelation, demonstrating a method for creating controlled, complex PEG-based structures. rsc.org More recently, catalytically controlled ring-opening polymerization has been reported as a method to produce well-defined, degradable PEG-like polyesters with low dispersity (ĐM < 1.2). acs.org Such techniques are vital for producing high-precision architectures like Maleimido-PEG(4)-[PEG(4)-OMe]3, where uniformity is key to predictable performance.
Reversible Deactivation Radical Polymerization (RDRP) Strategies
The synthesis of well-defined, complex polymer architectures such as this compound relies on controlled polymerization techniques. Reversible Deactivation Radical Polymerization (RDRP) methods are particularly well-suited for this purpose, offering precise control over molecular weight, architecture, and low polydispersity. nih.govacs.org Two of the most powerful RDRP techniques for constructing such structures are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). nih.govacs.org
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization:
RAFT polymerization is a versatile RDRP technique that allows for the synthesis of polymers with complex architectures and a high degree of end-group functionality. nih.gov The controlling agents in RAFT are typically thiocarbonylthio compounds, which mediate the polymerization via a degenerative chain transfer process. nih.gov For the synthesis of a maleimido-branched PEG, a multi-functional RAFT chain transfer agent (CTA) can be employed as a core from which the PEG arms are grown. nih.gov For instance, a tetra-functionalized trithiocarbonate (B1256668) CTA can be used to initiate the polymerization of a PEG-based monomer, such as poly(ethylene glycol) methyl ether acrylate (B77674) (PEGA). acs.orgCurrent time information in Bangalore, IN. This "grafting from" approach allows for the simultaneous growth of multiple polymer chains from a central core, leading to a star-shaped architecture. nih.gov
The maleimide functionality can be introduced in several ways. One common strategy involves the use of a furan-protected maleimide-functionalized initiator or CTA. nih.govresearchgate.net The furan (B31954) protection is stable during the polymerization and can be removed afterward by a retro-Diels-Alder reaction, typically by heating, to reveal the reactive maleimide group. nih.govresearchgate.net
Atom Transfer Radical Polymerization (ATRP):
ATRP is another powerful RDRP method that utilizes a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate dormant polymer chains. nih.govacs.org This allows for the controlled growth of polymer chains. To synthesize a branched PEG architecture, a multi-functional initiator with several initiating sites (e.g., alkyl halide groups) is used. nih.gov For example, a core molecule with multiple 2-bromoisobutyrate groups can initiate the polymerization of PEG acrylate or methacrylate (B99206) monomers. nih.gov
Similar to RAFT, the maleimide group can be incorporated by using a maleimide-containing initiator, or by post-polymerization modification of the chain ends. acs.org For instance, polymers with terminal bromine atoms from the ATRP process can be converted to azide (B81097) groups and then "clicked" to an alkyne-functionalized maleimide. nih.gov Alternatively, a "grafting to" approach can be envisioned where pre-synthesized PEG chains with a reactive end-group are attached to a multi-functional core that already contains the maleimide group. acs.org
| RDRP Method | Initiator/CTA Example | Monomer Example | Maleimide Introduction | Key Advantages |
| RAFT | Tetra-functional trithiocarbonate | Poly(ethylene glycol) methyl ether acrylate (PEGA) | Furan-protected maleimide initiator/CTA; Post-polymerization modification | High tolerance to functional groups; Wide range of applicable monomers |
| ATRP | Multi-functional 2-bromoisobutyrate | Poly(ethylene glycol) acrylate | Maleimide-containing initiator; Post-polymerization "click" chemistry | Well-controlled polymerization; Low polydispersity |
Impact of Reaction Conditions on Functionalization Efficiency and Purity
The success of synthesizing a high-purity, well-defined molecule like this compound is critically dependent on the precise control of reaction conditions during both the polymerization and the final functionalization steps.
Polymerization Conditions:
For both RAFT and ATRP, the ratio of monomer to initiator (or CTA) and the reaction time are crucial for controlling the length of the PEG arms. nih.gov The temperature also plays a significant role; it affects the polymerization rate and can influence side reactions. In ATRP, the choice of ligand for the copper catalyst is critical for controlling the polymerization kinetics and minimizing termination reactions. google.com For RAFT, the selection of the appropriate CTA is vital for ensuring controlled polymerization of the specific monomer. nih.gov
Maleimide Functionalization Conditions:
The introduction of the maleimide group is a critical step that can be prone to side reactions if not carefully controlled. The maleimide group is susceptible to hydrolysis, especially at neutral to high pH. nih.gov Therefore, the reaction conditions for maleimide conjugation or deprotection must be optimized.
For the deprotection of a furan-protected maleimide, the temperature and reaction time of the retro-Diels-Alder reaction must be carefully controlled to ensure complete deprotection without degrading the polymer. nih.gov
When introducing the maleimide group via reaction with a thiol (Michael addition), the pH is a critical parameter. The reaction is most efficient at a pH range of 6.5-7.5. acs.org At higher pH values, the risk of maleimide ring hydrolysis increases, leading to impurities. nih.gov The stoichiometry of the reactants is also important to ensure complete functionalization of the desired chain end without introducing excess reagents that would need to be removed later.
| Parameter | Impact on Functionalization and Purity | Optimized Conditions (General) |
| pH (for thiol-maleimide reaction) | High pH leads to maleimide hydrolysis; Low pH slows down the reaction. | 6.5 - 7.5 |
| Temperature (for polymerization) | Affects polymerization rate and side reactions. | Monomer and catalyst dependent, typically 60-110 °C for ATRP. |
| Temperature (for deprotection) | Incomplete deprotection at low temperatures; potential for degradation at high temperatures. | Typically >90 °C for retro-Diels-Alder. |
| Stoichiometry | Affects the degree of functionalization and can lead to impurities from unreacted reagents. | Slight excess of the functionalizing agent may be used, followed by purification. |
| Solvent | Can influence reaction rates and solubility of reactants and products. | Anhydrous solvents are often required to prevent side reactions. |
Purification Strategies for High-Purity Maleimido-Branched Poly(ethylene glycol)
The purification of well-defined, multi-arm PEG structures like this compound is a significant challenge due to the potential for a complex mixture of products, including incompletely functionalized polymers, polymers with incorrect arm numbers, and residual reagents. researchgate.netnih.gov A multi-step purification strategy is often necessary to achieve the high purity required for many applications.
Size Exclusion Chromatography (SEC):
SEC is a powerful technique for separating molecules based on their hydrodynamic volume. nih.gov It is particularly useful for removing unreacted monomers, initiators, and smaller polymer chains from the desired branched product. nih.gov By selecting a column with an appropriate pore size, it is possible to achieve good separation between the high molecular weight branched PEG and smaller impurities. nih.gov
Ion Exchange Chromatography (IEX):
IEX can be a highly effective method for purifying PEG derivatives, especially when there are differences in charge between the desired product and impurities. google.com For example, if the synthesis involves intermediates with charged groups, IEX can be used to separate these from the final, neutral product. google.com Conversely, if the final product has a charge that impurities lack, IEX can be used to isolate it.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
Precipitation/Recrystallization:
Precipitation is a common and straightforward method for the initial purification of polymers. This involves dissolving the crude product in a good solvent and then adding a non-solvent to precipitate the polymer, leaving smaller impurities in solution. For example, dissolving the PEG derivative in dichloromethane (B109758) and precipitating with cold diethyl ether is a common procedure. google.com
Dialysis:
For larger polymer conjugates, dialysis can be used to remove small molecule impurities, such as unreacted reagents and salts. nih.gov The crude polymer solution is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzed against a suitable solvent.
| Purification Technique | Principle of Separation | Typical Impurities Removed |
| Size Exclusion Chromatography (SEC) | Hydrodynamic volume | Unreacted monomers, initiators, smaller polymer chains |
| Ion Exchange Chromatography (IEX) | Charge | Charged intermediates, by-products with different charge states |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Incompletely functionalized polymers, hydrolyzed by-products |
| Precipitation/Recrystallization | Solubility differences | Small molecule reagents, initiators |
| Dialysis | Size exclusion through a semi-permeable membrane | Small molecule impurities, salts |
Reactivity and Bioconjugation Chemistry of Maleimido Branched Poly Ethylene Glycol
Mechanism and Kinetics of Maleimide-Thiol Michael Addition
The predominant reaction of the maleimide (B117702) moiety is the Michael addition with a thiol group, typically from a cysteine residue on a protein or peptide. This reaction is highly efficient and forms a stable covalent thioether bond, making it a favored method for bioconjugation.
The maleimide-thiol reaction is renowned for its high degree of chemoselectivity. Under controlled pH conditions, the maleimide group reacts almost exclusively with sulfhydryl (thiol) groups in the presence of other nucleophilic functional groups commonly found in biomolecules, such as amines. vectorlabs.comaxispharm.com This specificity is attributed to the soft nature of the thiol nucleophile, which preferentially attacks the soft electrophilic carbon-carbon double bond of the maleimide ring.
At a neutral pH of around 7.0, the rate of reaction between a maleimide and a thiol is approximately 1,000 times faster than its reaction with an amine. vectorlabs.com This significant rate difference allows for the selective labeling of cysteine residues on proteins, even in the presence of numerous lysine residues with their primary amine side chains. vectorlabs.combachem.com This high specificity has led to the widespread use of maleimide-functionalized PEGs in creating well-defined antibody-drug conjugates (ADCs), PEGylated proteins, and other functionalized biomaterials. researchgate.net
However, it is important to note that certain side reactions can occur. For instance, with an unprotected N-terminal cysteine, a thiazine rearrangement can take place after the initial conjugation, leading to a structural rearrangement of the product. bachem.com
The efficiency and rate of the maleimide-thiol Michael addition are significantly influenced by the pH of the reaction medium. The reaction proceeds most efficiently within a pH range of 6.5 to 7.5. vectorlabs.comiris-biotech.de Below this range, the concentration of the reactive thiolate anion (S-) is low, as the thiol group (-SH) remains protonated, leading to a slower reaction rate.
Conversely, at a pH above 7.5, the reaction with primary amines, such as the side chain of lysine, becomes more competitive. vectorlabs.com This is because the amine groups become deprotonated and thus more nucleophilic at higher pH values. Furthermore, the maleimide ring itself is susceptible to hydrolysis at alkaline pH, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols. vectorlabs.comuu.nl Therefore, maintaining the pH within the optimal 6.5-7.5 range is crucial for achieving high yields and specificity in thiol-selective conjugation. tocris.com
The choice of solvent also plays a role in the reaction kinetics. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) can facilitate the reaction, often proceeding without the need for a catalyst, as they can help to form the reactive thiolate ion. vectorlabs.comrsc.org In aqueous buffers, the reaction is typically rapid and completes within minutes at room temperature. iris-biotech.deuu.nl
Table 1: Influence of pH on Maleimide-Thiol Conjugation
| pH Range | Primary Reactive Species | Reaction Efficiency with Thiols | Competing Reactions |
|---|---|---|---|
| < 6.5 | Thiol (R-SH) | Slower reaction rate | Minimal |
| 6.5 - 7.5 | Thiolate (R-S⁻) | Optimal, rapid reaction | Minimal amine reactivity |
| > 7.5 | Thiolate (R-S⁻) & Amine (R-NH₂) | Efficient, but less specific | Increased reaction with amines, maleimide hydrolysis |
Orthogonal Reactivity Profiles for Multi-Functional Conjugation
The versatility of the maleimide group extends beyond its reaction with thiols. Its ability to participate in other types of chemical reactions, which are non-interfering with the thiol-Michael addition under specific conditions, allows for the creation of multi-functional conjugates. This "orthogonal" reactivity is a powerful strategy in advanced bioconjugation and materials science.
The carbon-carbon double bond within the maleimide ring can act as a dienophile in Diels-Alder [4+2] cycloaddition reactions. researchgate.net This reaction typically involves a conjugated diene, such as a furan (B31954), cyclopentadiene, or anthracene derivative. researchgate.netmdpi.comrug.nl The Diels-Alder reaction is a powerful tool for forming six-membered rings and is known for its high stereospecificity. pearson.com
The reaction between a furan-containing molecule and a maleimide-functionalized PEG, for instance, can proceed efficiently, sometimes even without a catalyst or solvent. mdpi.com The temperature can influence the outcome of the reaction; at lower temperatures (e.g., 25°C), the kinetically favored endo isomer is often the major product, while at higher temperatures (e.g., 90°C), the reaction can become thermodynamically controlled, favoring the more stable exo isomer. pearson.com This thermal reversibility in some Diels-Alder pairs allows for the creation of thermoresponsive materials. rsc.org
The maleimide-thiol conjugation is considered a "click" reaction due to its high efficiency, specificity, and mild reaction conditions. researchgate.net This allows for its seamless integration with other orthogonal click chemistry reactions to create complex, multi-functional architectures. A prime example is its combination with the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively). rsc.orguzh.ch
For a molecule containing both a maleimide and an azide (B81097) group, it is possible to first perform the rapid maleimide-thiol conjugation, followed by the azide-alkyne reaction with a separate molecule containing a terminal alkyne. uzh.ch This sequential, orthogonal approach enables the site-specific attachment of two different molecules to a central scaffold. Similarly, the thiol-maleimide reaction can be used in conjunction with thiol-norbornene photochemistry, where the maleimide provides a thermally controlled conjugation handle and the norbornene allows for photo-initiated ligation.
Table 2: Orthogonal Reactivity of the Maleimide Group
| Reaction Type | Reactive Partner | Key Features |
|---|---|---|
| Michael Addition | Thiol | Highly selective, rapid at neutral pH, forms stable thioether bond. |
| Diels-Alder Cycloaddition | Conjugated Diene (e.g., Furan) | Forms a six-membered ring, can be thermally reversible, allows for creation of thermoresponsive materials. mdpi.comrsc.org |
| Azide-Alkyne Cycloaddition | (Used in combination) | Orthogonal to maleimide-thiol reaction, allowing for sequential or simultaneous dual functionalization. uzh.ch |
Stability Considerations of Maleimide Moieties in Aqueous Solutions and Storage
While maleimide-based conjugates are widely used, it is crucial to understand the stability limitations of both the maleimide group itself and the resulting thioether linkage. These factors can impact the storage of reagents and the long-term stability of the final bioconjugate.
The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. vectorlabs.comuu.nl This ring-opening reaction forms a maleamic acid derivative that is no longer reactive with thiols. vectorlabs.com Therefore, aqueous solutions of maleimide-functionalized compounds should be prepared fresh and used promptly, and storage in aqueous buffers is generally not recommended. vectorlabs.com For long-term storage, maleimide-containing products should be kept at -20°C as a solid. vectorlabs.comaxispharm.com If a solution is necessary, anhydrous, biocompatible organic solvents like DMSO or DMF are preferred. vectorlabs.comaxispharm.com
The thiosuccinimide product of the maleimide-thiol reaction, while generally stable, can undergo a retro-Michael reaction, leading to cleavage of the thioether bond. axispharm.comnih.gov This reversibility can be a concern in vivo, where the presence of other thiols, such as glutathione (B108866), can lead to an exchange reaction and loss of the conjugated payload. nih.govessex.ac.uk
To address this instability, strategies have been developed to create a more permanent linkage. One effective method is the hydrolysis of the thiosuccinimide ring after conjugation. acs.orgnih.gov The resulting ring-opened succinamic acid thioether is significantly more stable and resistant to thiol exchange. acs.orgnih.gov The rate of this stabilizing hydrolysis can be accelerated by modifying the structure of the maleimide. acs.orgcreativepegworks.com
Table 3: Stability and Storage Recommendations for Maleimide Compounds
| Condition | Issue | Recommendation |
|---|---|---|
| Aqueous Solution (pH > 7.5) | Maleimide ring hydrolysis | Prepare solutions fresh, maintain pH between 6.5-7.5 during reaction. vectorlabs.comuu.nl |
| Long-term Storage | Hydrolysis and degradation | Store as a solid at -20°C. If in solution, use dry, aprotic solvents like DMSO or DMF. vectorlabs.comaxispharm.com |
| In Vivo Environment | Retro-Michael reaction/thiol exchange | Consider post-conjugation hydrolysis of the thiosuccinimide ring to form a more stable succinamic acid thioether. acs.orgnih.gov |
Advanced Analytical Characterization of Maleimido Branched Poly Ethylene Glycol
Spectroscopic Methods for Structural Elucidation and Functional Group Quantification
Spectroscopic techniques are indispensable for confirming the covalent structure and quantifying the key functional groups of Maleimido-PEG(4)-[PEG(4)-OMe]3. These methods provide detailed information at the molecular level, ensuring the correct chemical composition and the presence of the desired reactive moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Structure and End-Group Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, is a cornerstone technique for the structural verification of this compound. ¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the molecule, allowing for the identification and quantification of its constituent parts.
The ¹H NMR spectrum of this compound exhibits characteristic signals that confirm its structure. The protons of the repeating ethylene (B1197577) glycol units (-CH₂CH₂O-) typically appear as a prominent singlet or a complex multiplet in the region of 3.5-3.7 ppm. The methoxy (B1213986) (-OCH₃) protons of the three PEG(4)-OMe arms are observed as a distinct singlet around 3.38 ppm. A key diagnostic signal for the successful incorporation of the maleimide (B117702) group is the appearance of a singlet at approximately 6.7-6.9 ppm, which corresponds to the two vinyl protons of the maleimide ring. researchgate.net The methylene (B1212753) protons adjacent to the maleimide group and the ester/amide linkage also show characteristic chemical shifts that confirm the covalent attachment of the functional group to the PEG backbone.
The degree of maleimide functionalization can be accurately determined by comparing the integration of the maleimide vinyl proton signal to the integration of a known number of protons in the PEG backbone, such as the methoxy protons. nih.gov This quantitative analysis is crucial for ensuring the reactivity and stoichiometry of the molecule in subsequent conjugation reactions.
Table 1: Representative ¹H NMR Chemical Shifts for Maleimido-Branched PEG Derivatives
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| Maleimide (-CH=CH-) | 6.7 - 6.9 | Singlet |
| PEG backbone (-CH₂CH₂O-) | 3.5 - 3.7 | Multiplet/Singlet |
| Methoxy (-OCH₃) | ~3.38 | Singlet |
| Methylene adjacent to ester/amide | 3.8 - 4.2 | Multiplet |
Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the PEG derivative.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method used to identify the presence of specific functional groups within the this compound molecule. The FTIR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to the vibrational frequencies of different chemical bonds.
For this compound, the FTIR spectrum will prominently feature a strong, broad absorption band around 1100 cm⁻¹, which is characteristic of the C-O-C ether stretching of the polyethylene (B3416737) glycol backbone. The presence of the maleimide group is confirmed by several key peaks. A strong absorption band in the region of 1700-1780 cm⁻¹ corresponds to the symmetric and asymmetric C=O stretching of the imide carbonyl groups. Additionally, a peak around 830 cm⁻¹ can be attributed to the =C-H bending of the maleimide ring. The disappearance of the broad O-H stretching band (around 3400 cm⁻¹) from the starting PEG-alcohol confirms the successful functionalization of the terminal hydroxyl group.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-O-C (PEG backbone) | ~1100 | Ether stretch |
| C=O (Maleimide) | 1700 - 1780 | Imide carbonyl stretch |
| C-N (Maleimide) | 1340 - 1390 | Imide stretch |
| =C-H (Maleimide) | ~830 | Alkene C-H bend |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Maleimide Quantification (e.g., Ellman's Reagent-Based Assays)
While the PEG backbone does not absorb light in the ultraviolet-visible (UV-Vis) range, the maleimide group can be quantified using indirect UV-Vis spectroscopic methods. A widely used and reliable method is the Ellman's reagent-based assay. broadpharm.comacs.orgnih.gov This assay is based on the reaction of the maleimide group with a known excess of a thiol-containing compound, such as L-cysteine or glutathione (B108866) (GSH). cellmosaic.com
The procedure involves incubating the this compound sample with a precise concentration of the thiol reagent. The maleimide group reacts quantitatively with the thiol via a Michael addition reaction. After the reaction is complete, the remaining unreacted thiol is quantified by adding Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB). DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which has a strong absorbance at 412 nm. broadpharm.com The concentration of the unreacted thiol is determined by measuring the absorbance at this wavelength and using the Beer-Lambert law. The amount of maleimide is then calculated by subtracting the amount of unreacted thiol from the initial amount of thiol added. aatbio.com
Table 3: Principle of Maleimide Quantification using Ellman's Reagent-Based Assay
| Step | Description | Measurement |
| 1 | A known excess of a thiol-containing compound (e.g., L-cysteine) is added to the Maleimido-PEG sample. | - |
| 2 | The maleimide groups react with the thiol groups. | - |
| 3 | Ellman's reagent (DTNB) is added to the reaction mixture. | - |
| 4 | DTNB reacts with the unreacted thiol to produce TNB. | Absorbance at 412 nm |
| 5 | The concentration of unreacted thiol is calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹). cellmosaic.com | - |
| 6 | The concentration of maleimide is determined by the difference between the initial and unreacted thiol concentrations. | - |
Chromatographic Techniques for Purity Assessment and Heterogeneity Analysis
Chromatographic methods are essential for evaluating the purity, molecular weight distribution, and presence of any impurities or reaction byproducts in the this compound sample. These techniques separate the components of a mixture based on their physical and chemical properties.
Size Exclusion Chromatography (SEC) for Molecular Weight Distribution and Polydispersity
Size Exclusion Chromatography (SEC) is a powerful technique for determining the molecular weight distribution and polydispersity index (PDI) of polymeric materials like this compound. chromatographyonline.com SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.
For branched polymers, conventional SEC with a single concentration detector (such as a refractive index detector) can be misleading for molecular weight determination. This is because branched polymers have a more compact structure and a smaller hydrodynamic volume compared to linear polymers of the same molecular weight. nih.gov Therefore, using linear PEG standards for calibration can lead to an underestimation of the molecular weight of the branched molecule.
To overcome this limitation, SEC is often coupled with a multi-angle light scattering (MALS) detector. wyatt.com SEC-MALS is an absolute technique that can determine the molar mass of the eluting species directly, without the need for column calibration with standards of a similar conformation. amazonaws.com The MALS detector measures the intensity of light scattered by the polymer molecules at various angles, which is directly proportional to the molar mass and concentration. This allows for an accurate determination of the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the PDI (Mw/Mn) of the branched PEG.
Table 4: Illustrative SEC-MALS Data for a Branched PEG Derivative
| Parameter | Description | Typical Value |
| M w | Weight-average molecular weight | Varies (e.g., ~2000 Da) |
| M n | Number-average molecular weight | Varies (e.g., ~1900 Da) |
| PDI (M w/Mn ) | Polydispersity Index | < 1.10 |
| R g | Radius of gyration | Varies (e.g., 1-2 nm) |
High-Performance Liquid Chromatography (HPLC) and Two-Dimensional Liquid Chromatography (2D-LC) for Impurity Profiling and Reaction Intermediates
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to assess the purity of this compound and to detect and quantify any process-related impurities or reaction intermediates. Reversed-phase HPLC (RP-HPLC) is commonly employed, where separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
HPLC can effectively separate the target compound from impurities such as unreacted starting materials, hydrolysis products of the maleimide group (which opens the ring to form a maleamic acid), and other side products. nih.gov The use of detectors such as UV-Vis (for chromophoric impurities), charged aerosol detectors (CAD), or evaporative light scattering detectors (ELSD) allows for the detection of non-chromophoric species like PEG-related impurities. chromatographyonline.com
For highly complex samples, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced separation power. nih.govnih.gov In 2D-LC, a fraction from the first dimension of separation (e.g., SEC) can be automatically transferred to a second dimension with a different separation mechanism (e.g., RP-HPLC). chromatographyonline.com This powerful technique can resolve co-eluting impurities and provide a detailed impurity profile of the branched PEG-maleimide, which is crucial for quality control. nih.govacs.org
Table 5: Hypothetical Impurity Profile of this compound by RP-HPLC
| Peak ID | Retention Time (min) | Tentative Identification | Area (%) |
| 1 | 5.2 | Hydrolyzed Maleimide-PEG | 1.5 |
| 2 | 8.7 | This compound | 98.0 |
| 3 | 10.1 | Unreacted PEG starting material | 0.5 |
Mass Spectrometry Approaches for Molecular Characterization
Mass spectrometry (MS) is a cornerstone technique for the detailed molecular characterization of synthetic polymers like this compound. It provides precise information on molecular weight, structure, and purity. However, the analysis of polymers, especially those with high molecular weights and polydispersity, presents unique challenges such as complex spectra resulting from multiple charge states. pharmtech.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing large, non-volatile molecules like polyethylene glycols (PEGs). pharmtech.commdpi.com In ESI-MS, the polymer solution is sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase polymer ions with multiple charges. pharmtech.com These multiply charged ions allow for the analysis of high molecular weight species within the typical mass-to-charge (m/z) range of mass spectrometers. soton.ac.uk
For a branched PEG derivative such as this compound, ESI-MS can confirm its molecular identity by matching the observed m/z values to the theoretical values for various charge states and adducts (e.g., with H+, Na+, K+, NH4+). The resulting spectrum typically shows a distribution of peaks, each corresponding to the same polymer molecule with a different number of charges. pharmtech.com The complexity of these spectra increases with the molecular weight and polydispersity of the polymer. pharmtech.comrsc.org
Table 1: Illustrative ESI-MS Data for a Maleimido-Branched PEG This table presents hypothetical data for illustrative purposes.
| Observed m/z | Charge State (z) | Adduct Ion | Calculated Molecular Weight (Da) |
|---|---|---|---|
| 1100.5 | 2 | [M+2Na]²+ | 2179.0 |
| 1459.0 | 3 | [M+3H]³+ | 4374.0 |
Charge-Reduction Mass Spectrometry (CRMS) for High Molecular Weight Species
While ESI-MS is powerful, the multiple charging phenomenon can lead to highly convoluted spectra for large or polydisperse polymers, making data interpretation difficult. pharmtech.comresearchgate.net Charge-Reduction Mass Spectrometry (CRMS) is an advanced technique developed to overcome this challenge. acs.orgnih.gov CRMS involves gas-phase reactions between the multiply charged polymer ions and a charge-reducing agent, such as a neutral gaseous base. pharmtech.com This process strips charges from the polymer ions, simplifying the complex charge state distribution down to a few, or even a single, charge state. pharmtech.comresearchgate.net
This simplification dramatically reduces spectral overlap and allows for a more straightforward determination of the molecular weight and polydispersity of high molecular weight species like multi-arm PEGs. pharmtech.comacs.org CRMS, often coupled with liquid chromatography (2D-LC), has been successfully utilized to characterize high molecular weight (e.g., 40 kDa) multi-arm PEG-maleimide polymers, enabling the sensitive detection of impurities and reaction intermediates. acs.orgnih.gov
Rheological and Mechanical Characterization of Resultant Polymeric Networks
The maleimide group on the branched PEG enables the formation of crosslinked polymeric networks, typically hydrogels, through reactions like Michael-type addition with thiol-containing molecules. nih.gov The bulk properties of these resultant networks are critical for their intended applications and are characterized using rheological and mechanical methods.
Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties and Curing Kinetics
Dynamic Mechanical Analysis (DMA) is a powerful technique used to probe the viscoelastic properties of materials like hydrogels. tainstruments.com It applies an oscillatory strain to the sample and measures the resulting stress. This allows for the determination of the storage modulus (G'), which represents the elastic component (energy stored), and the loss modulus (G''), which represents the viscous component (energy dissipated). nih.govresearchgate.net
For hydrogels formed from this compound, DMA can be used to:
Characterize Viscoelasticity: By performing a frequency sweep, one can observe how G' and G'' change with the frequency of the applied strain. For a crosslinked gel, G' is typically higher than G'' and relatively independent of frequency, indicating a predominantly elastic, solid-like behavior. nih.govmdpi.com
Monitor Curing Kinetics: By monitoring G' and G'' over time as the crosslinking reaction proceeds, DMA can track the curing process in real-time. polymerinnovationblog.com The increase in G' signifies the formation of the network structure. mdpi.com
Table 2: Representative DMA Data for a Curing PEG Hydrogel This table presents hypothetical data for illustrative purposes.
| Curing Time (min) | Frequency (Hz) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan Delta (G''/G') |
|---|---|---|---|---|
| 1 | 1 | 50 | 150 | 3.0 |
| 5 | 1 | 800 | 200 | 0.25 |
| 10 | 1 | 5500 | 150 | 0.027 |
Measurement of Gelation Kinetics and Crosslink Density
The formation of a hydrogel is marked by the "gel point," the transition from a liquid-like to a solid-like state. Rheological measurements are the primary method for determining this critical point and quantifying the kinetics of gelation. nih.govacs.org
Gelation Kinetics: The gel point is often identified as the time at which the storage modulus (G') surpasses the loss modulus (G''). nih.gov Small-amplitude oscillatory shear (SAOS) rheometry is used to continuously monitor G' and G'' during the crosslinking reaction. acs.orgillinois.edu The time to reach the G'/G'' crossover is the gel time. nih.gov The kinetics can be influenced by factors such as polymer concentration, pH, and temperature. nih.gov Thiol-maleimide reactions are known to be very rapid, with gelation times that can be on the order of minutes. nih.govnih.gov Slowing this reaction can lead to more uniform hydrogel networks. pnas.org
Crosslink Density: The mechanical properties of the final hydrogel are directly related to its crosslink density. After the gel is fully cured, the storage modulus (G') in the rubbery plateau region is proportional to the crosslink density of the network. This relationship allows for the estimation of the average molecular weight between crosslinks, providing a quantitative measure of the network structure. nih.gov A higher G' value generally indicates a more densely crosslinked and stiffer network. nih.gov
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Poly(ethylene glycol) |
| Thiol |
| Triethylamine |
| L-glutathione |
Applications in Advanced Research Materials and Biotechnological Tools
Engineering of Poly(ethylene glycol) Hydrogels for Cell and Tissue Microenvironments
Poly(ethylene glycol) (PEG) hydrogels are widely utilized as synthetic analogs of the extracellular matrix (ECM) for fundamental cell biology studies and regenerative medicine applications. The ability to tailor their physical and biochemical properties allows for the systematic investigation of how environmental cues influence cell behavior. Maleimide-functionalized PEG macromers are instrumental in the formation of these hydrogels through Michael-type addition reactions with thiol-containing crosslinkers. This chemistry offers significant advantages, including rapid reaction kinetics under physiological conditions and high specificity, which contribute to the creation of well-defined and reproducible cellular microenvironments. nih.gov
The mechanical properties and mesh size of PEG hydrogels are critical parameters that influence cell fate, including morphology, proliferation, and differentiation. For synthetic hydrogels, the mechanical characteristics are largely dictated by the crosslink density, which is often described by the mesh size—the distance between crosslink points. researchgate.net The use of maleimide-functionalized PEG allows for precise control over these properties.
The Young's modulus, a measure of stiffness, can be tuned over a wide range by varying the weight percentage of the PEG-maleimide macromer. researchgate.net Higher polymer concentrations lead to a more densely crosslinked network, resulting in a stiffer hydrogel. This principle allows researchers to create hydrogels that mimic the stiffness of various native tissues, from soft brain tissue to more rigid bone.
The mass swelling ratio, which is inversely related to the crosslink density, provides an indication of the hydrogel network structure. A higher mass swelling ratio signifies a more loosely cross-linked network and a larger mesh size. nih.gov This parameter can be controlled by adjusting the stoichiometry of the maleimide (B117702) and thiol groups during gelation. The ability to precisely control the hydrogel architecture is crucial for applications such as cell encapsulation, where the mesh size must be large enough to permit the diffusion of nutrients and waste products but small enough to physically entrap the cells.
Table 1: Influence of Polymer Weight Percentage on Hydrogel Properties
| Polymer Weight % | Young's Modulus (kPa) | Mass Swelling Ratio |
|---|---|---|
| 3% | Lower | Higher |
| 7.5% | Higher | Lower |
Note: This table illustrates the general trend of how polymer weight percentage affects the mechanical and structural properties of PEG-maleimide hydrogels. Actual values can vary based on the specific PEG macromer and crosslinker used.
The rapid gelation of thiol-maleimide reactions is advantageous for applications requiring in situ gelation, such as injectable hydrogels for cell delivery. nih.gov However, extremely fast reaction kinetics can lead to network heterogeneity, as the polymer network may form before the individual components can be uniformly mixed. nih.govresearchgate.netnih.gov This lack of homogeneity can result in batch-to-batch variability and inconsistent experimental outcomes. nih.govresearchgate.net
Several strategies have been developed to control the gelation time and improve network homogeneity. These include adjusting the pH of the precursor solution, as the reaction rate is pH-dependent. Lowering the pH can slow down the reaction. researchgate.net Additionally, the concentration of the buffer used can influence the kinetics. researchgate.net The choice of crosslinker also plays a significant role; for instance, using a crosslinker with electronegative properties can effectively slow gelation. nih.govresearchgate.net By carefully tuning these reaction conditions, researchers can achieve a balance between a sufficiently rapid gelation for practical applications and a slow enough process to ensure a homogenous and well-defined hydrogel network. nih.govresearchgate.net
Table 2: Factors Affecting Gelation Time in Thiol-Maleimide PEG Hydrogels
| Factor | Effect on Gelation Time | Reference |
|---|---|---|
| Decreasing Polymer Weight % | Slower | nih.govresearchgate.net |
| Decreasing Buffer Concentration | Slower | researchgate.net |
| Decreasing pH | Slower | researchgate.net |
A key advantage of PEG-maleimide hydrogels is the ease with which bioactive ligands can be incorporated into the hydrogel network. nih.govnih.gov The high specificity of the maleimide-thiol reaction allows for the stoichiometric and covalent attachment of peptides and proteins containing cysteine residues. nih.govnih.gov This "plug-and-play" approach enables the creation of hydrogels with precisely controlled densities of cell-adhesive ligands, such as the Arg-Gly-Asp (RGD) sequence, which is known to mediate cell adhesion through integrin binding. nih.govmdpi.com
The ability to independently control the biochemical and mechanical properties of the hydrogel is a powerful tool for dissecting the complex interplay between cells and their microenvironment. nih.gov For example, researchers can maintain a constant hydrogel stiffness while varying the concentration of RGD to study the effect of ligand density on cell spreading and signaling. Furthermore, the incorporation of enzyme-cleavable peptide sequences into the hydrogel crosslinks allows for the creation of dynamic microenvironments that can be remodeled by encapsulated cells, mimicking the dynamic nature of the native ECM. nih.govresearchgate.net
Surface Functionalization of Biomaterials and Substrates for Research Applications
The modification of surfaces to control biological interactions is a cornerstone of modern biomaterials science and diagnostics. Maleimido-PEG derivatives are instrumental in this field, providing a means to create surfaces with desired properties, such as resistance to non-specific protein adsorption and the ability to specifically capture target biomolecules.
Biofouling, the non-specific adsorption of proteins and other biomolecules onto a surface, is a significant challenge in many biomedical and biotechnological applications. Polyethylene (B3416737) glycol is considered the "gold standard" for creating non-fouling or "stealth" surfaces. nih.gov When grafted onto a surface, the hydrophilic and flexible PEG chains form a dense, hydrated layer that sterically hinders the approach and adsorption of proteins. nih.gov
Maleimido-PEG(4)-[PEG(4)-OMe]3 can be used to create such non-fouling surfaces on materials that have been pre-functionalized with thiol groups. The maleimide group reacts specifically with the surface-bound thiols, resulting in the covalent attachment of the PEG chains. This strategy is employed to passivate surfaces and prevent unwanted cellular and protein interactions, which is crucial for improving the signal-to-noise ratio in diagnostic assays and enhancing the biocompatibility of implantable materials. researchgate.net The effectiveness of PEGylation in reducing biofouling has been demonstrated on a variety of substrates, including titanium and polyethersulfone membranes. researchgate.netsemanticscholar.orgmdpi.com
The specific and oriented immobilization of biomolecules is critical for the development of sensitive and reliable biosensors and diagnostic assays. nih.govnih.gov The maleimide group of this compound provides a highly efficient method for the covalent and site-specific immobilization of thiol-containing biomolecules, such as proteins and peptides with engineered cysteine residues. nih.govresearchgate.netcursor-project.eu
This approach offers several advantages over random immobilization methods like physical adsorption. Covalent attachment ensures the stability of the immobilized biomolecule, while the site-specific nature of the maleimide-thiol reaction allows for a uniform orientation of the biomolecule, which can be crucial for maintaining its biological activity and ensuring the accessibility of its active site. nih.gov The PEG spacer arm serves to distance the immobilized biomolecule from the surface, further enhancing its accessibility and minimizing steric hindrance. nih.gov This strategy has been successfully employed in various biosensor platforms, including those based on surface plasmon resonance (SPR) and quartz crystal microbalance (QCM), for the sensitive and specific detection of target analytes. rsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Poly(ethylene glycol) |
Nanomaterial Surface Modification for Diagnostic and Imaging Probes in Research
The compound this compound serves as a heterobifunctional linker, playing a critical role in the surface modification of nanomaterials for advanced research applications. Its structure, featuring a reactive maleimide group at one terminus and a stable methoxy-capped polyethylene glycol (PEG) chain at the other, allows for the covalent attachment to nanoparticle surfaces and subsequent bioconjugation. This modification is fundamental in developing sophisticated diagnostic and imaging probes by enhancing their utility and performance in biological systems.
Functionalization of Gold Nanoparticles, Carbon Nanotubes, and Other Nanomaterials
The functionalization of nanomaterials is a key step in preparing them for biomedical applications. The maleimide group provides a highly specific reaction site for molecules containing thiol (sulfhydryl) groups, such as cysteine residues in peptides and proteins, through a Michael addition reaction. This specificity is crucial for the controlled attachment of biomolecules to the nanoparticle surface.
Gold Nanoparticles (AuNPs): The surface of AuNPs can be readily modified using thiol-terminated PEG linkers. nih.gov While the specific compound has a maleimide terminus for conjugation, related PEG linkers with a thiol or disulfide group at one end are used to first coat the gold surface. nih.govwilhelm-lab.com Subsequently, a linker like this compound can be incorporated into this PEG layer to present reactive maleimide groups on the exterior. google.com This creates a stable, functionalized nanoparticle ready for conjugation with thiol-containing biomolecules, transforming the AuNPs into targeted probes for diagnostic assays or imaging. sigmaaldrich.comresearchgate.net The ease of surface design makes AuNPs ideal bio-probes. google.com
Carbon Nanotubes (CNTs): CNTs possess unique optical and physical properties that make them suitable for various imaging modalities, including fluorescence, photoacoustic, and Raman imaging. nih.govmdpi.com However, pristine CNTs are often poorly soluble in aqueous solutions. Functionalization with hydrophilic polymers like PEG is essential to improve their biocompatibility and dispersibility. mdpi.com The maleimide group on a PEG linker attached to the CNT surface acts as a versatile anchor point for conjugating antibodies, peptides, or other targeting ligands, thereby creating multifunctional nano-probes for biomedical imaging. nih.govharvard.edu
Other Nanomaterials: The utility of maleimide-PEG linkers extends to other nanomaterials used in research. For instance, polymeric nanoparticles, such as those made from poly(lactide-co-glycolide) (PLGA), can be synthesized with PEG chains that terminate in a maleimide group (PLGA-PEG-Mal). nih.gov These functionalized nanoparticles have demonstrated enhanced mucoadhesive properties, which is valuable for targeted delivery studies. nih.gov The maleimide group's reactivity enables the attachment of various functional molecules, broadening the scope of these nanomaterials in biomedical research.
| Nanomaterial | Functionalization Strategy | Key Research Application | Reference |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Attachment of thiol- or disulfide-PEG linkers to the gold surface, followed by incorporation of Maleimido-PEG for bioconjugation. | Development of targeted probes for diagnostics and imaging. | google.comsigmaaldrich.com |
| Carbon Nanotubes (CNTs) | Covalent or non-covalent attachment of Maleimido-PEG to the CNT surface to improve solubility and provide conjugation sites. | Creation of multifunctional probes for various biomedical imaging modalities. | nih.govmdpi.com |
| PLGA Nanoparticles | Synthesis of PLGA-PEG-Maleimide block copolymers to form functionalized nanoparticles. | Development of mucoadhesive carriers for targeted delivery studies. | nih.gov |
Enhancement of Material Stability and Dispersibility in Biological Media for Research Imaging and Studies
A major challenge in the use of nanomaterials for in vitro and in vivo research is their tendency to agglomerate in biological media, which are typically high in ionic strength. mdpi.com Nanoparticle aggregation can alter their physicochemical properties and lead to rapid clearance by the immune system. The PEG component of this compound is instrumental in overcoming this issue.
When nanoparticles are coated with PEG chains, a hydrophilic layer is formed on their surface. This layer provides steric hindrance, creating a physical barrier that prevents the nanoparticles from coming into close contact and aggregating. mdpi.com This "stealth" property is critical for maintaining the colloidal stability of the nanomaterials in complex biological fluids like blood serum or cell culture media. nih.govmdpi.com
Furthermore, the PEG layer minimizes the non-specific adsorption of proteins (opsonization) onto the nanoparticle surface. mdpi.com Opsonization is a process where proteins from the biological fluid coat the nanoparticle, marking it for recognition and clearance by macrophages of the mononuclear phagocyte system. By reducing opsonization, PEGylation enhances the circulation time of nanoparticles in vivo, which is essential for imaging and diagnostic studies that require the probe to reach a specific target tissue. The density of the PEG layer is a critical factor; a more compact layer formed at higher PEG density leads to fewer adsorbed proteins. nih.govmdpi.com
| PEG Molecular Weight (on 15 nm AuNPs) | Molecules per Nanoparticle | Molecules per nm² | Effect on Stability | Reference |
|---|---|---|---|---|
| 2,000 Da | 695 | 3.93 | Higher PEG density forms a compact layer, reducing protein adsorption and increasing stability in biological media. | nih.gov |
| 51,400 Da | 50 | 0.32 |
Development of Advanced Polymer Composites and Self-Healing Materials
The unique reactivity of the maleimide group makes this compound a valuable component in the field of polymer science, particularly for creating dynamic and responsive materials.
Utilization of Reversible Maleimide Chemistry in Dynamic Networks
The maleimide group can participate in reversible covalent reactions, most notably the Diels-Alder (DA) cycloaddition with a furan (B31954) group. researchgate.net This reaction is thermally reversible; the forward reaction (adduct formation) typically occurs at moderate temperatures, while the reverse reaction (retro-DA) is triggered by heating. researchgate.netmdpi.com
By incorporating furan- and maleimide-functionalized components into a polymer network, materials with self-healing properties can be created. researchgate.netrsc.org When damage, such as a crack, occurs in the material, applying heat shifts the DA equilibrium towards the initial furan and maleimide reactants. This allows the polymer chains to flow and rebond as the material cools, healing the damage and restoring mechanical properties. mdpi.comacs.org The flexible PEG spacer in a molecule like this compound can be used to control the network's flexibility and thermomechanical properties. researchgate.net Research has shown that self-healing efficiencies of over 85% can be achieved in such systems. acs.org
Another reversible reaction involving maleimides is the thiol-Michael addition. Under certain conditions, this bond can also be dynamic, allowing for network rearrangement and self-healing upon thermal stimulus. rsc.org This dynamic covalent chemistry enables the creation of robust materials that can adapt and repair themselves.
Exploration in Stimuli-Responsive Materials for Fundamental Polymer Science
Stimuli-responsive, or "smart," materials are polymers that undergo significant changes in their properties in response to external triggers like temperature, pH, or redox potential. researchgate.net Maleimido-PEG linkers are important building blocks for these advanced materials.
The maleimide group serves as a reliable conjugation point for creating complex polymer architectures, such as hydrogels. nih.gov For example, multi-arm PEG-maleimide molecules can be crosslinked with thiol-containing peptides to form hydrogels. nanocs.netjenkemusa.com If the peptide crosslinker contains a sequence that is cleavable by a specific enzyme, the hydrogel will degrade in the presence of that enzyme, making it a stimuli-responsive system.
Similarly, PEG-based polymers can be designed to be responsive to temperature or pH. mdpi.comnih.gov Poly(N-isopropylacrylamide), for instance, is a well-known thermoresponsive polymer. mdpi.com By incorporating Maleimido-PEG linkers into such polymer systems, researchers can create materials that combine the environmental sensitivity of the responsive polymer with the biocompatibility and functionalizability of the PEG-maleimide component. These materials are explored in fundamental polymer science for applications ranging from controlled release systems to advanced sensors. researchgate.net
Computational and Theoretical Perspectives on Maleimido Branched Poly Ethylene Glycol Systems
Molecular Dynamics Simulations of Polymer Conformation and Flexibility
Recent advances in computational power and simulation methodologies have enabled the study of large, complex PEG structures, moving from short linear chains to branched architectures. nih.gov These simulations typically employ force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All-Atom) or coarse-grained models like Martini to describe the interactions between atoms. researchgate.netacs.org Coarse-grained simulations, in particular, allow for the investigation of larger systems over longer timescales, which is crucial for capturing the conformational dynamics of polymers. researchgate.net
| Property | Linear PEG (Equivalent MW) | Branched PEG (e.g., 4-Arm) | Maleimido-PEG(4)-[PEG(4)-OMe]3 (Predicted) |
| Conformation | Extended Random Coil | Globular, Compact | Asymmetric Globular |
| Radius of Gyration (Rg) | Larger | Smaller | Smaller (than linear) |
| Flexibility | High | High (chain), Constrained (core) | High (chain), Constrained (core) |
| Solvent Accessible Surface Area | Higher | Lower | Lower (than linear) |
This table presents a comparative overview of conformational properties predicted by molecular dynamics simulations for different PEG architectures of similar molecular weight.
Kinetic Modeling of Maleimide (B117702) Reaction Pathways and Side Reactions
The maleimide group is a key functional moiety in this compound, enabling its covalent conjugation to thiol-containing molecules through a Michael-type addition reaction. nih.govcreativepegworks.com Computational kinetic modeling, often employing density functional theory (DFT), provides a deep understanding of the mechanisms, energetics, and kinetics of this reaction and its potential side reactions. researchgate.netrsc.org
Side Reaction: Maleimide Hydrolysis A significant side reaction that can compete with the desired thiol conjugation is the hydrolysis of the maleimide ring, which leads to a ring-opened, unreactive maleamic acid species. nih.govresearchgate.net This reaction is particularly relevant in aqueous buffers, especially under alkaline conditions. nih.govresearchgate.net Kinetic studies have investigated the hydrolysis of maleimide over a wide pH range. nih.govresearchgate.net The rate of hydrolysis is influenced by the hydroxide (B78521) ion concentration, with both the ionized and un-ionized forms of the maleimide ring being susceptible to nucleophilic attack by water or hydroxide ions. nih.gov Computational models can predict the rate constants for hydrolysis under various pH and buffer conditions, which is critical for optimizing conjugation strategies and ensuring the stability of the maleimide-functionalized polymer. researchgate.net Other potential, though less common, side reactions include retro-Michael reactions, where the thiol-maleimide adduct can revert to its starting materials, particularly in the presence of other thiols. acs.orgspringernature.com
| Reaction | Condition | Rate Determining Step (Predicted) | Influencing Factors | Kinetic Model Finding |
| Thiol-Maleimide Addition | pH 7.4, Aqueous Buffer | Nucleophilic attack of thiolate on the maleimide double bond | Thiol pKa, pH, Buffer Concentration, Catalyst nih.govresearchgate.net | Reaction follows pseudo-first-order kinetics; rate is tunable by pH. nih.gov |
| Maleimide Hydrolysis | pH > 7.5, Aqueous Buffer | Nucleophilic attack by OH- or H2O on a carbonyl carbon | pH, Buffer composition, Temperature nih.govresearchgate.netprolynxinc.com | Rate increases significantly with pH; can be a competing reaction. nih.govprolynxinc.com |
| Retro-Michael Reaction | Presence of excess reducing agent (e.g., Glutathione) | Reversion of the thioether adduct | Thiol concentration, Adduct stability acs.org | Kinetics can be modulated by the reactivity of the initial Michael donor. acs.org |
This interactive table summarizes key findings from kinetic modeling studies on maleimide reaction pathways.
Structure-Property Relationships in Branched Poly(ethylene glycol) Architectures
The branched architecture of this compound is a deliberate design choice that imparts specific physicochemical properties distinct from those of linear PEG. nih.gov The relationship between the polymer's structure—including its degree of branching, arm length, and terminal functional groups—and its macroscopic properties is a central theme in polymer science and can be effectively explored through computational studies.
Branched PEGs, such as multi-arm or forked structures, possess a higher local density of PEG chains compared to their linear counterparts. nih.gov This dense structure leads to several advantageous properties. Firstly, it enhances the "stealth" properties of nanoparticles or molecules to which it is attached. The dense brush-like layer can more effectively shield the core from interactions with proteins and opsonins in the bloodstream, a phenomenon investigated through coarse-grained MD simulations. nih.govrsc.org Secondly, branched PEGs generally exhibit a smaller hydrodynamic volume than linear PEGs of the same molecular weight, which can affect their pharmacokinetic profiles. researchgate.net
The specific structure of this compound, with a central branching point, provides multiple chain ends in a compact volume. This architecture allows for a high degree of control over the polymer's properties. For example, while one arm is functionalized for conjugation (maleimide), the others (methoxy-terminated) contribute to solubility and biocompatibility. This heterobifunctional nature within a branched structure is a key advantage. Studies comparing hydrogels made from 4-arm PEG-maleimide with those from linear PEGs have shown that the branched precursors can form networks with improved cross-linking efficiency and different mechanical properties. berkeley.edunih.gov Computational models can help predict how variations in arm number and length would affect properties like drug loading capacity, shielding efficiency, and interaction with biological membranes. nih.gov
| Property | Linear PEG | 4-Arm PEG | This compound | Structural Rationale |
| Hydrodynamic Radius | Larger | Smaller | Smaller (than linear) | Branched structure leads to a more compact, globular shape. researchgate.net |
| Shielding Efficiency | Good | Excellent | Excellent | Higher local PEG density provides superior steric hindrance. nih.govnih.gov |
| Biocompatibility | High | High | High | PEG chains are hydrophilic and non-charged. nih.gov |
| Functionalization Potential | Two terminal sites | Multiple terminal sites | Asymmetric functionality | Branched core allows for multiple, distinct end-groups. |
| Cross-linking Efficiency | Lower | Higher | Higher (as a cross-linker) | Multiple reactive sites per molecule enhance network formation. nih.gov |
This interactive table outlines the structure-property relationships for different PEG architectures.
Future Research Directions and Emerging Trends
Innovations in Controlled Polymerization for Atomically Precise Architectures
The synthesis of Maleimido-PEG(4)-[PEG(4)-OMe]3 with its defined number of PEG units is a testament to the advancements in controlled polymerization techniques. Future research is poised to further refine these methods to achieve even greater precision in macromolecular architecture. Innovations in living/controlled radical polymerization (CLRP) are enabling the synthesis of polymers with predetermined molecular weights and narrow polydispersity, which is crucial for creating highly defined bioconjugates.
The ability to control the polymerization process with such precision allows for the fine-tuning of the PEG linker's length and branching. This, in turn, influences the physicochemical properties of the final conjugate, such as its solubility, stability, and in vivo circulation time. For instance, the specific structure of this compound, with its distinct PEG arms, can be systematically varied to optimize performance in applications like drug delivery systems.
| Polymerization Technique | Key Advantages for PEG Synthesis | Potential Impact on Maleimido-PEG Architectures |
| Atom Transfer Radical Polymerization (ATRP) | Well-controlled polymerization of a wide range of monomers, enabling the synthesis of complex architectures. | Precise control over the length of the PEG chains in Maleimido-PEG derivatives, allowing for the creation of linkers with tailored pharmacokinetic profiles. |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | Applicable to a broad range of monomers under various reaction conditions, offering excellent control over molecular weight and distribution. | Synthesis of block copolymers incorporating Maleimido-PEG units, leading to self-assembling nanomaterials for targeted drug delivery. |
| Anionic Ring-Opening Polymerization of Ethylene (B1197577) Oxide | Produces highly uniform PEG chains with low polydispersity. | Foundation for synthesizing the monodisperse PEG units within the this compound structure, ensuring batch-to-batch consistency. |
Integration with Orthogonal and Bioorthogonal Chemistries for Complex Assemblies
The maleimide (B117702) group of this compound readily and selectively reacts with thiol groups via a Michael addition reaction, forming a stable thioether bond. This specific reactivity is a cornerstone of its utility in bioconjugation. Emerging trends are focused on integrating this thiol-maleimide chemistry with other orthogonal and bioorthogonal reactions to construct increasingly complex and functional biomolecular assemblies.
Bioorthogonal chemistries, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes, are of particular interest. By combining the thiol-maleimide reaction with other bioorthogonal ligations, such as strain-promoted alkyne-azide cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder (IEDDA) reactions, researchers can selectively modify multiple components in a biological system. This allows for the creation of multifunctional constructs, such as targeted drug delivery vehicles that also carry an imaging agent.
| Bioorthogonal Reaction | Complementary Functionality | Potential Application with this compound |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Reacts azides and cyclooctynes with high specificity and biocompatibility. | Dual-labeling of a protein: the maleimide group targets a cysteine residue, while an azide-modified amino acid is targeted by a cyclooctyne-bearing probe. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Extremely fast reaction kinetics between tetrazines and strained alkenes. | Rapid in vivo assembly of multicomponent systems, where Maleimido-PEG could be used to attach one component to a protein before a tetrazine-bearing component is introduced. |
| Staudinger Ligation | Reaction between an azide (B81097) and a phosphine (B1218219) to form an aza-ylide, which is then hydrolyzed to an amine and a phosphine oxide. | Sequential or simultaneous modification of biomolecules at different sites to build complex architectures. |
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
Understanding the kinetics and efficiency of the thiol-maleimide reaction involving this compound is critical for optimizing its applications. While traditional analytical methods provide valuable endpoint data, there is a growing trend towards the use of advanced characterization techniques for in-situ and real-time monitoring of these conjugation reactions.
Techniques such as isothermal titration calorimetry (ITC) can provide detailed thermodynamic information about the binding events, while surface plasmon resonance (SPR) can monitor the kinetics of surface immobilization in real-time. Furthermore, advanced spectroscopic methods like in-situ NMR and Raman spectroscopy can offer molecular-level insights into the reaction progress and the structural changes of the reactants. These techniques are invaluable for understanding the reaction mechanisms and for the quality control of the resulting bioconjugates.
| Characterization Technique | Information Provided | Relevance to Maleimido-PEG Reactions |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding interactions (enthalpy, entropy, stoichiometry). | Quantifying the binding affinity and thermodynamics of the maleimide-thiol interaction, aiding in the design of linkers with optimal binding properties. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of association and dissociation of molecules on a sensor surface. | Monitoring the rate of conjugation of Maleimido-PEG to a thiol-functionalized surface, useful for developing biosensors and functionalized materials. |
| In-situ NMR Spectroscopy | Real-time structural and kinetic information about reactions in solution. | Directly observing the formation of the thioether bond and identifying any potential side reactions, providing a detailed mechanistic understanding. |
| Raman Spectroscopy | Vibrational modes of molecules, offering a chemical fingerprint. | In-situ monitoring of the disappearance of the maleimide double bond and the formation of the C-S bond, allowing for real-time reaction tracking. |
New Frontiers in Biomaterial Design and Functional Interface Engineering
The unique properties of this compound make it an ideal building block for the design of novel biomaterials and for the engineering of functional interfaces. The PEG component imparts hydrophilicity and biocompatibility, reducing non-specific protein adsorption, while the maleimide group allows for covalent attachment to surfaces or other molecules.
In tissue engineering, this linker can be used to create hydrogels with precisely controlled properties. By crosslinking thiol-containing polymers with Maleimido-PEG, hydrogels with tunable mechanical stiffness and degradation rates can be fabricated to mimic the native extracellular matrix. Furthermore, the maleimide group can be used to immobilize bioactive molecules, such as growth factors or cell adhesion peptides, onto the hydrogel scaffold to direct cell behavior.
In the realm of functional interface engineering, Maleimido-PEG can be used to modify the surfaces of medical devices, biosensors, and nanoparticles. This surface modification can improve their biocompatibility, reduce fouling, and introduce specific functionalities. For example, attaching targeting ligands to nanoparticles via this linker can enhance their accumulation at disease sites, improving the efficacy of drug delivery.
| Application Area | Role of this compound | Future Research Directions |
| Tissue Engineering | Crosslinking of hydrogels and immobilization of bioactive signals. | Development of dynamic hydrogels where the properties can be changed in response to external stimuli, and the creation of gradients of immobilized signals to guide tissue formation. |
| Drug Delivery | Surface modification of nanoparticles to improve circulation time and for targeted delivery. | Design of "smart" drug delivery systems that release their payload in response to specific biological cues, and the development of multifunctional nanoparticles for combination therapy. |
| Biosensors | Immobilization of capture probes (e.g., antibodies, DNA) onto sensor surfaces. | Creation of highly sensitive and specific biosensors with reduced non-specific binding, and the development of multiplexed sensor arrays for the simultaneous detection of multiple analytes. |
| Medical Device Coatings | Covalent attachment to device surfaces to improve biocompatibility and reduce thrombosis. | Development of coatings that actively promote tissue integration or release therapeutic agents over time. |
Q & A
Q. How should researchers statistically analyze dose-response data from this compound-conjugated drug candidates?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. Account for batch variability via mixed-effects modeling. Software like GraphPad Prism or R (with
drcpackage) is recommended. Report 95% confidence intervals and p-values for significance testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
